

Structure-Activity Relationship of Carotol and its Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Carotol**

Cat. No.: **B1196015**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Carotol, a sesquiterpene alcohol predominantly found in carrot seed oil, has garnered significant attention for its diverse biological activities.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#) This guide provides a comparative analysis of the structure-activity relationships (SAR) of **carotol** and its derivatives, focusing on their antifungal, cytotoxic, and mosquito repellent properties. The information presented herein is supported by experimental data, detailed methodologies, and visual representations of relevant biological pathways and workflows to facilitate further research and drug development endeavors.

Antifungal Activity

Studies have demonstrated the potential of **carotol** and its derivatives as antifungal agents against various phytopathogenic fungi.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[6\]](#)[\[8\]](#) The general trend observed in structure-activity relationships indicates that the introduction of polar moieties enhances the antifungal potency.[\[1\]](#)[\[2\]](#)

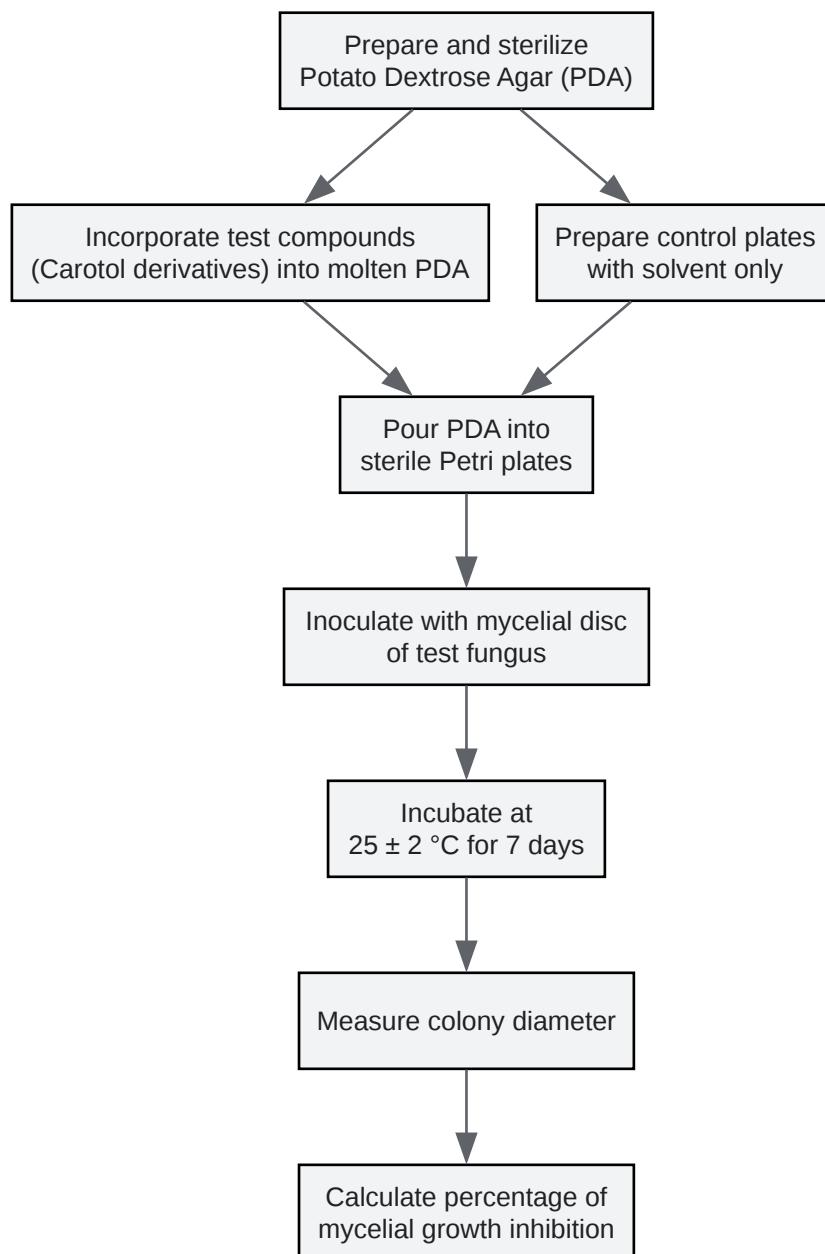
Comparative Antifungal Activity Data

The following table summarizes the in vitro antifungal activity of **carotol** and its derivatives against *Fusarium moniliforme*, *Bipolaris oryzae*, and *Rhizoctonia solani*. The data is presented as the percentage of mycelial growth inhibition.

Compound	Derivative Type	Concentration (ppm)	Fusarium moniliforme (% Inhibition)	Bipolaris oryzae (% Inhibition)	Rhizoctonia solani (% Inhibition)
Carotol	Parent Compound	1000	75.4	72.1	68.9
500	62.3	58.7	55.4		
Daucol	Hydroxylated derivative	1000	82.1	78.5	74.3
500	70.6	67.2	63.8		
Carotol ether	Ether derivative	1000	68.2	65.4	61.8
500	55.1	52.3	49.6		
4-chlorocarotol	Halogenated derivative	1000	78.9	75.3	71.5
500	65.7	62.1	58.9		
Carotol amide	Amide derivative	1000	85.3	81.7	78.2
500	73.8	70.1	66.5		

Data sourced from Sharma et al., 2019.

Experimental Protocol: Poisoned Food Technique


The antifungal activity of **carotol** and its derivatives was assessed using the poisoned food technique.[\[1\]](#)[\[7\]](#)

- Media Preparation: Potato Dextrose Agar (PDA) is prepared and sterilized.
- Incorporation of Test Compounds: The test compounds (**carotol** and its derivatives) are dissolved in a suitable solvent (e.g., acetone) and added to the molten PDA at desired

concentrations. A control plate containing only the solvent is also prepared.

- Inoculation: A mycelial disc (typically 5 mm in diameter) from a fresh culture of the test fungus is placed at the center of the solidified PDA plates.
- Incubation: The inoculated plates are incubated at a suitable temperature (e.g., 25 ± 2 °C) for a specified period (e.g., 7 days) or until the fungal growth in the control plate reaches the periphery.
- Data Collection: The diameter of the fungal colony is measured in both control and treated plates.
- Calculation of Inhibition: The percentage of mycelial growth inhibition is calculated using the formula: $\% \text{ Inhibition} = [(C - T) / C] * 100$ where C is the average diameter of the fungal colony in the control plate, and T is the average diameter of the fungal colony in the treated plate.

Experimental Workflow: Poisoned Food Technique

[Click to download full resolution via product page](#)

Caption: Workflow for the poisoned food technique.

Cytotoxic Activity

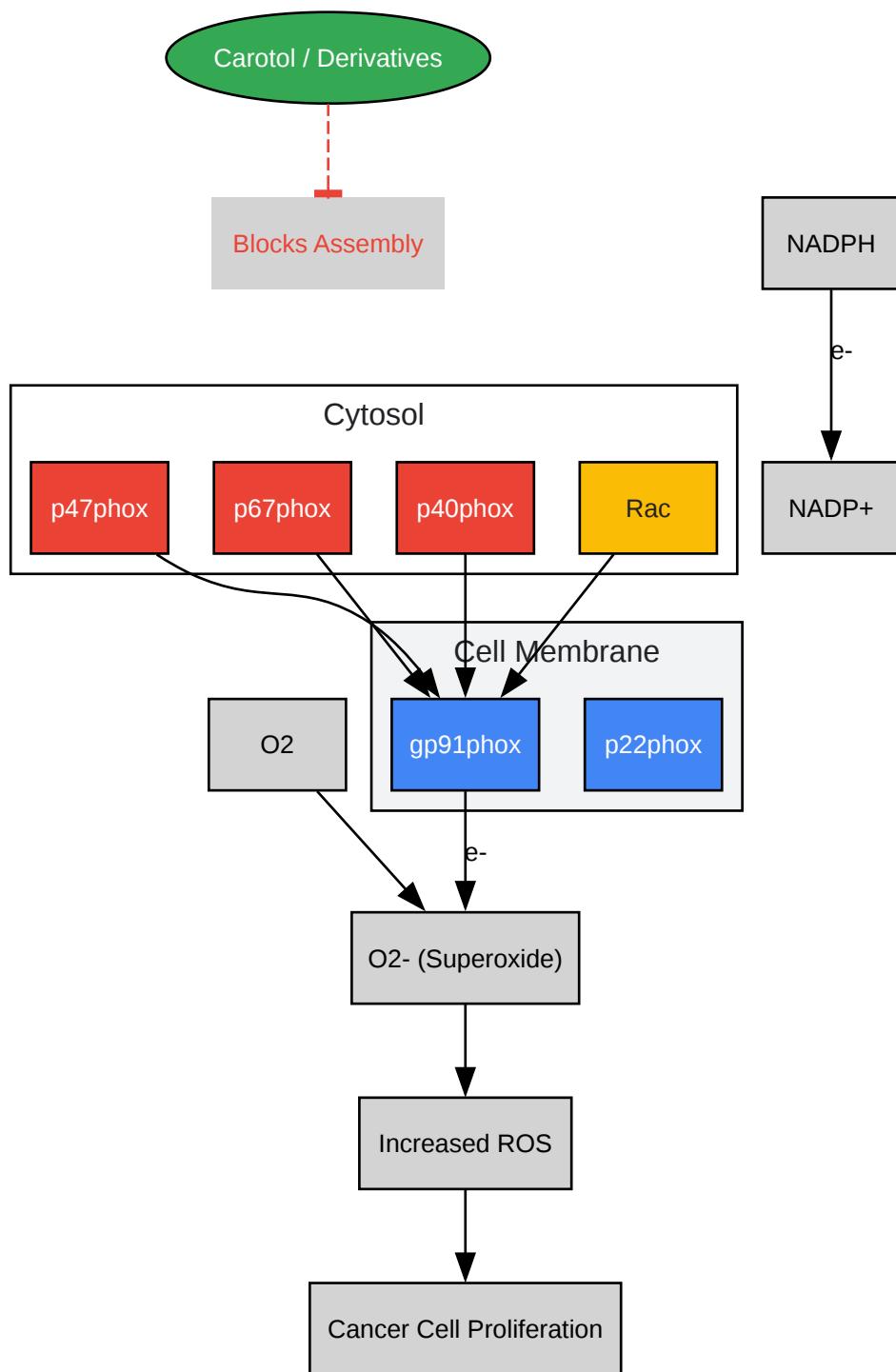
Carotol and its hydroxylated metabolites have demonstrated cytotoxic effects against various human cancer cell lines. The proposed mechanism of action involves the inhibition of NADPH oxidase, leading to a reduction in reactive oxygen species (ROS) that are crucial for cancer cell proliferation.

Comparative Cytotoxicity Data (IC50 values in μM)

The following table presents the half-maximal inhibitory concentration (IC50) values of **carotol** and its microbially transformed derivatives against several human carcinoma cell lines and a normal lung fibroblast cell line.

Compound	Derivative Type	HepG-2 (Liver)	HCT-116 (Colon)	MCF-7 (Breast)	A-549 (Lung)	MRC-5 (Normal Lung)
Carotol	Parent Compound	52.34 \pm 2.15	25.68 \pm 1.89	48.76 \pm 3.21	28.65 \pm 2.03	> 200
CM1 (9 α -hydroxydaucol)	Hydroxylated	> 200	> 200	> 200	> 200	> 200
CM2 (9 α ,13-dihydroxydaucol)	Dihydroxylated	195.43 \pm 8.67	180.64 \pm 7.54	> 200	138.21 \pm 6.98	> 200
CM3 (Diol derivative of daucol)	Dihydroxylated	> 200	192.34 \pm 9.12	> 200	185.43 \pm 8.34	> 200

Data sourced from a study on microbial biotransformation of **carotol**.


Experimental Protocol: MTT Assay for Cytotoxicity

The cytotoxicity of **carotol** and its derivatives is commonly evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

- Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 1×10^4 cells/well) and allowed to adhere overnight.
- Compound Treatment: The cells are treated with various concentrations of the test compounds (**carotol** and its derivatives) and incubated for a specified period (e.g., 72 hours).

- MTT Addition: After the incubation period, the medium is removed, and MTT solution (e.g., 2 mg/mL in PBS) is added to each well. The plates are then incubated for a few hours (e.g., 1.5 hours) at 37 °C.
- Formazan Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.
- Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 492 nm) using a microplate reader.
- IC₅₀ Calculation: The percentage of cell viability is calculated relative to the untreated control cells. The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.

Proposed Signaling Pathway: NADPH Oxidase Inhibition

[Click to download full resolution via product page](#)

Caption: Proposed mechanism of **carotol**-induced cytotoxicity via inhibition of NADPH oxidase assembly.

Mosquito Repellent Activity

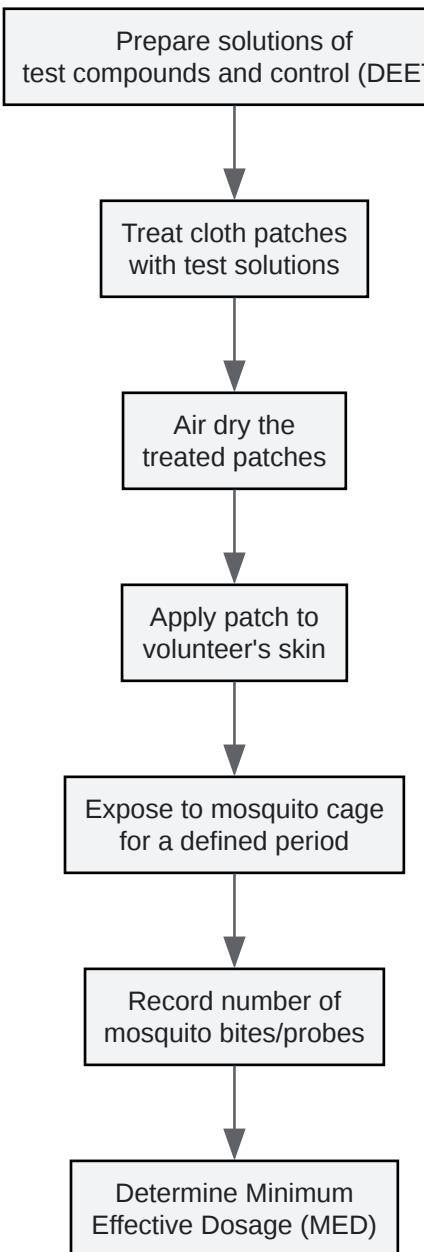
Carrot seed essential oil and its primary constituent, **carotol**, have demonstrated significant repellent activity against mosquitoes, suggesting their potential as natural alternatives to synthetic repellents.

Comparative Mosquito Repellent Activity

The following table compares the minimum effective dosage (MED) of **carotol** and carrot seed essential oil with the commercial repellent DEET against *Aedes aegypti* and *Anopheles quadrimaculatus*.

Compound	Aedes aegypti MED ($\mu\text{g}/\text{cm}^2$)	Anopheles quadrimaculatus MED ($\mu\text{g}/\text{cm}^2$)
Carotol	25	25
Carrot Seed Essential Oil	25	25
DEET (N,N-Diethyl-meta-toluamide)	12.5	25

Data sourced from Ali et al., 2018.[9]


Experimental Protocol: Mosquito Biting Deterrent Bioassay

A common method to evaluate mosquito repellency is the *in vivo* cloth patch bioassay.

- **Test Substance Preparation:** Solutions of the test compounds (**carotol**, essential oil) and a positive control (DEET) are prepared in a suitable solvent (e.g., ethanol) at various concentrations.
- **Cloth Treatment:** A cloth patch of a specific size is treated with a defined volume of the test solution and allowed to air dry. A control patch is treated with the solvent only.
- **Bioassay:** The treated cloth patch is placed over a known area of a volunteer's skin (e.g., forearm). The arm is then exposed to a cage containing a specific number of female mosquitoes (e.g., 200) for a set period (e.g., 1 minute).

- Data Recording: The number of mosquitoes that probe or bite the treated area is recorded.
- MED Determination: The Minimum Effective Dosage (MED) is determined as the lowest concentration of the test substance that prevents any mosquito bites.

Experimental Workflow: Mosquito Repellent Bioassay

[Click to download full resolution via product page](#)

Caption: Workflow for mosquito repellent bioassay.

Conclusion

The structure-activity relationship studies of **carotol** and its derivatives reveal promising avenues for the development of novel therapeutic and pest control agents. The enhancement of antifungal activity with increased polarity, the potent and selective cytotoxicity against cancer cells through a proposed NADPH oxidase inhibition mechanism, and the significant mosquito repellent effects highlight the versatility of the **carotol** scaffold. Further synthesis and evaluation of a broader range of derivatives are warranted to optimize these biological activities and to fully elucidate their mechanisms of action for potential clinical and commercial applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Antifungal potential and structure activity relationship of carrot seed constituents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. znaturforsch.com [znaturforsch.com]
- 7. Poisoned food technique: Significance and symbolism [wisdomlib.org]
- 8. Antifungal activity of the carrot seed oil and its major sesquiterpene compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antifungal Susceptibility Testing of Fusarium: A Practical Approach - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Structure-Activity Relationship of Carotol and its Derivatives: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1196015#structure-activity-relationship-studies-of-carotol-and-its-derivatives>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com